1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a chlorobenzyl group and a methyl group attached to the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the following steps:
Formation of 2-chlorobenzylamine: This can be achieved by reacting 2-chlorobenzylchloride with alkali metal phthalimide to form 2-chlorobenzylphthalimide, followed by cleavage of the phthalimide ring to yield 2-chlorobenzylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is conducted to explore its potential therapeutic uses, particularly in the treatment of anxiety and related disorders.
Industry: It may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects . The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects and shorter half-life compared to diazepam.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
1-[(2-chlorophenyl)methyl]-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to the presence of the 2-chlorobenzyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This structural variation can influence its binding affinity to GABA receptors and its overall therapeutic profile .
Properties
IUPAC Name |
5-[(2-chlorophenyl)methyl]-3-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-12-10-19-15-8-4-5-9-16(15)20(17(12)21)11-13-6-2-3-7-14(13)18/h2-9,12,19H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUYWUZCEXHLHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC=CC=C2N(C1=O)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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